REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8].[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1B(O)O.C(=O)(O)[O-].[Na+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8] |f:2.3,5.6.7.8.9|
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Name
|
|
Quantity
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0.12 g
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Type
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reactant
|
Smiles
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BrC1=C(SC=C1)C=O
|
Name
|
|
Quantity
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0.134 g
|
Type
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reactant
|
Smiles
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S1C(=CC=C1)B(O)O
|
Name
|
|
Quantity
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3 mL
|
Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
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4 mL
|
Type
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solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
0.022 g
|
Type
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catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for 24 hrs
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Duration
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24 h
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Type
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EXTRACTION
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Details
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was extracted with ethyl acetate three times
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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CUSTOM
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Details
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The solvent was evaporated
|
Name
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|
Type
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product
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Smiles
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S1C(=CC=C1)C1=C(SC=C1)C=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |